Nitromemantine

Catalog No.
S13237720
CAS No.
765890-91-3
M.F
C14H24N2O3
M. Wt
268.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitromemantine

CAS Number

765890-91-3

Product Name

Nitromemantine

IUPAC Name

(3-amino-5,7-diethyl-1-adamantyl) nitrate

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

InChI

InChI=1S/C14H24N2O3/c1-3-11-5-12(4-2)7-13(15,6-11)10-14(8-11,9-12)19-16(17)18/h3-10,15H2,1-2H3

InChI Key

SENUTBBWBZZNRT-UHFFFAOYSA-N

Canonical SMILES

CCC12CC3(CC(C1)(CC(C2)(C3)O[N+](=O)[O-])N)CC

Nitromemantine is a derivative of the clinically-approved compound memantine, functioning as a low-affinity, voltage-dependent uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. [REFS-1, REFS-2] This class of antagonists is noted for its clinical tolerability, which contrasts with high-affinity NMDA receptor blockers that often produce intolerable side effects. [3] Nitromemantine uniquely integrates the adamantane scaffold of memantine, responsible for open-channel blockade, with a nitro group that confers a second, redox-based inhibitory mechanism, making it a distinct tool for studying neuroprotection in pathologies involving excessive glutamate receptor stimulation. [REFS-4, REFS-5]

Substituting Nitromemantine with its parent compound, memantine, is inadequate for research targeting complex neurodegenerative pathways. Memantine provides only a singular mechanism of action: uncompetitive open-channel blockade of the NMDA receptor. [1] Nitromemantine adds a second, distinct redox-based mechanism via its nitro moiety, which S-nitrosylates regulatory thiol groups on the receptor, providing an additional layer of inhibition. [REFS-2, REFS-3] This dual action results in significantly greater neuroprotection in models of ischemic injury and more effective restoration of synapses in Alzheimer's models, functional outcomes that cannot be replicated with memantine alone. [REFS-2, REFS-4] Therefore, procurement of memantine as a substitute compromises studies designed to investigate this dual-target therapeutic hypothesis.

Dual-Action Mechanism Provides a Secondary, Redox-Based Inhibition Lacking in Memantine

Unlike memantine, which acts solely as a channel blocker, Nitromemantine possesses a dual mechanism. The memantine moiety provides targeted delivery of a nitro group to the NMDA receptor. [1] This group then S-nitrosylates cysteine thiol groups on the receptor, producing a second, long-lasting allosteric inhibition of channel activity that persists even after washout of the drug. [REFS-1, REFS-2] This redox-based action is entirely absent in the parent compound memantine, representing a fundamental mechanistic advantage for studying pathologies where both excitotoxicity and nitrosative stress are implicated. [2]

Evidence DimensionMechanism of NMDA Receptor Inhibition
Target Compound Data1. Open-channel block (memantine moiety) AND 2. Allosteric redox modulation (S-nitrosylation via nitro group)
Comparator Or BaselineMemantine: 1. Open-channel block ONLY
Quantified DifferenceAddition of a second, distinct inhibitory mechanism
ConditionsVoltage-clamp recordings in oocytes expressing NMDA receptors.

This provides a rationale for selecting Nitromemantine in studies where channel blockade alone is insufficient and modulation of redox signaling at the receptor is required.

Superior Neuroprotection in an In Vivo Model of Ischemic Stroke

In a transient middle cerebral artery occlusion (tMCAO/R) model in rats, Nitromemantine provided significantly more protection against cerebral infarction than its parent compound. [1] Treatment with Nitromemantine resulted in a marked reduction in infarct size compared to both vehicle control and equimolar memantine administration, demonstrating superior functional efficacy in a disease-relevant animal model. [1]

Evidence DimensionInfarct Size (% of hemisphere)
Target Compound Data~15% (Nitromemantine-treated group)
Comparator Or BaselineMemantine: ~30%; Vehicle Control: ~35%
Quantified DifferenceApprox. 50% reduction in infarct size vs. Memantine (P < 0.01)
ConditionsSpontaneously Hypertensive Rat (SHR) model of transient middle cerebral artery occlusion/reperfusion.

For researchers modeling stroke or cerebrovascular disease, this evidence directly supports the procurement of Nitromemantine over memantine for achieving greater neuroprotective outcomes.

Greater Preservation of Physiological Synaptic Activity Compared to Memantine

A key challenge with NMDA antagonists is preserving normal synaptic function. In whole-cell recordings of hippocampal autapses, Nitromemantine demonstrated a superior profile by interfering less with physiological synaptic transmission than memantine. [1] At the same concentration, Nitromemantine blocked the NMDA receptor-mediated component of the evoked excitatory postsynaptic current (EPSC) to a lesser extent than memantine, indicating better preservation of normal synaptic activity. [REFS-1, REFS-2]

Evidence DimensionBlockade of NMDAR-mediated evoked EPSC
Target Compound DataLesser degree of blockade (Nitromemantine at 10 µM)
Comparator Or BaselineMemantine (10 µM): Greater degree of blockade
Quantified DifferenceQualitatively but significantly less blockade of synaptic currents at an equimolar concentration.
ConditionsWhole-cell recordings from hippocampal autapses, with AMPA component blocked by CNQX.

This makes Nitromemantine a more suitable choice for experiments where maintaining the integrity of synaptic pathways, such as those underlying learning and memory (LTP), is critical.

Structure Optimized for Aqueous Solubility and Bioassay Compatibility

The chemical structure of Nitromemantine (designated YQW-036, with ethyl side chains) represents an optimization for both NMDA receptor affinity and handling properties. [1] A closely related analog with longer propyl side chains (YQW-037) was found to be unsuitable for biological experiments because it could not be dissolved in aqueous solutions. In contrast, Nitromemantine is readily used in aqueous buffers for a range of in vitro and in vivo experiments, demonstrating its superior utility and processability. [1]

Evidence DimensionAqueous Solubility for Bioassays
Target Compound DataSufficient for use in aqueous solutions for electrophysiology and in vivo administration.
Comparator Or BaselineNitromemantine analog YQW-037 (propyl side chains): Cannot be dissolved in aqueous solutions.
Quantified DifferenceEnables use in standard biological assays where analogs fail.
ConditionsStandard laboratory formulation for in vitro and in vivo neuroscience experiments.

This highlights a critical, procurement-relevant attribute: the compound is optimized for immediate use in common experimental workflows without requiring complex formulation or synthesis of more soluble analogs.

Investigating Dual-Mechanism Neuroprotection in Stroke and Hypoxia Models

Nitromemantine is the right choice for studies of cerebrovascular insults where both excitotoxicity and redox stress contribute to neuronal damage. Its dual-action mechanism, which is potentiated by hypoxia, allows for targeted inhibition of over-activated NMDA receptors in ischemic neurons, leading to superior neuroprotection compared to memantine. [1]

Modeling Synaptic Restoration in Alzheimer's Disease Research

For research focused on reversing synaptic loss in Alzheimer's disease (AD), Nitromemantine offers a clear advantage. It has been shown to restore synapse numbers back to normal levels in AD mouse models, an effect that is limited with the use of memantine alone. [2] This makes it a critical tool for developing and testing therapies aimed at synaptic repair.

Probing NMDA Receptor Function with Minimal Disruption to Synaptic Plasticity

When the experimental goal is to modulate pathological, extrasynaptic NMDA receptor activity while preserving physiological synaptic function, Nitromemantine is a more precise tool than memantine. Its profile of sparing normal synaptic currents and long-term potentiation (LTP) to a greater extent allows for cleaner interpretation of results in studies of learning, memory, and synaptic regulation. [1]

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

268.17869263 g/mol

Monoisotopic Mass

268.17869263 g/mol

Heavy Atom Count

19

UNII

VB3DW89EP2

Wikipedia

Nitromemantine

Dates

Last modified: 08-10-2024

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